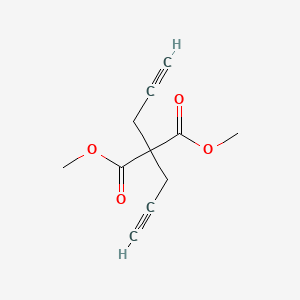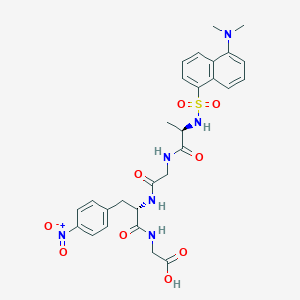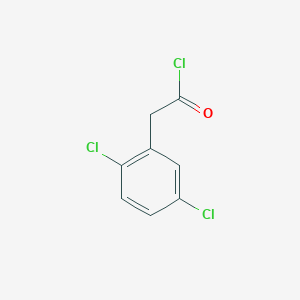
2,5-Dichlorophenylacetyl chloride
概要
説明
2,5-Dichlorophenylacetyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of phenylacetyl chloride, where two chlorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dichlorophenylacetyl chloride can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 2,5-dichlorobenzoyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
2,5-Dichlorophenylacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dichlorophenylacetic acid.
Reduction: It can be reduced to form 2,5-dichlorophenylethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 2,5-dichlorophenylacetamides, 2,5-dichlorophenylacetates, and 2,5-dichlorophenylthioacetates.
Hydrolysis: The major product is 2,5-dichlorophenylacetic acid.
Reduction: The major product is 2,5-dichlorophenylethanol.
科学的研究の応用
2,5-Dichlorophenylacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is used in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Dichlorophenylacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated product. For example, in drug synthesis, the acylated product may interact with specific enzymes or receptors to exert its therapeutic effects .
類似化合物との比較
Similar Compounds
- 2,4-Dichlorophenylacetyl chloride
- 2,6-Dichlorophenylacetyl chloride
- 3,5-Dichlorophenylacetyl chloride
Comparison
2,5-Dichlorophenylacetyl chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. For example, the 2,5-dichloro substitution pattern may result in different steric and electronic effects compared to other dichlorophenylacetyl chlorides, leading to variations in reaction rates and product distributions .
特性
IUPAC Name |
2-(2,5-dichlorophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYRSGUMKCHSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole](/img/structure/B3025293.png)

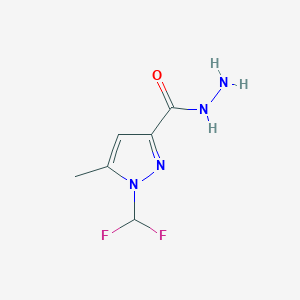

![[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride](/img/structure/B3025301.png)
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)
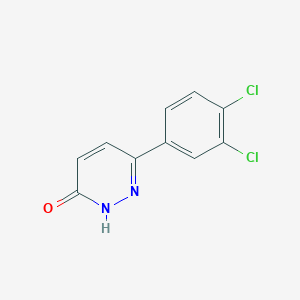

![Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B3025307.png)
